molecular formula C16H17NO5S B6412004 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261990-03-7

2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6412004
CAS RN: 1261990-03-7
M. Wt: 335.4 g/mol
InChI Key: FGCUUBFXLBYFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, or 2-DMS-5-MBA, is a compound of great interest to the scientific community. It is a synthetic compound that has demonstrated a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

2-DMS-5-MBA has a wide range of applications in scientific research. It has been used in the study of enzyme kinetics, in the analysis of protein-protein interactions, and in the investigation of cellular signaling pathways. It has also been used to study the effects of drugs on the body, as well as to study the effects of environmental pollutants on the body.

Mechanism of Action

2-DMS-5-MBA is a potent inhibitor of cytochrome P450 enzymes. These enzymes are responsible for metabolizing a wide range of drugs and environmental pollutants. By inhibiting the activity of these enzymes, 2-DMS-5-MBA can be used to study the effects of drugs and environmental pollutants on the body.
Biochemical and Physiological Effects
2-DMS-5-MBA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, leading to decreased metabolism of drugs and environmental pollutants. It has also been shown to inhibit the activity of several other enzymes, including proteases, phosphatases, and kinases. Finally, it has been shown to modulate the activity of several cellular signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

2-DMS-5-MBA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available commercially. It is also easy to synthesize, and it has a high purity of 95%. However, there are some limitations to its use in laboratory experiments. It is a potent inhibitor of cytochrome P450 enzymes, and so it may interfere with the metabolism of drugs and environmental pollutants. Furthermore, it is a relatively new compound, and so there is still much to be learned about its effects on the body.

Future Directions

2-DMS-5-MBA has great potential for use in scientific research. One potential future direction is to further investigate its effects on the body. This could include studying its effects on the metabolism of drugs and environmental pollutants, as well as its effects on cellular signaling pathways. Additionally, further research could be done to explore its potential therapeutic applications. For example, it could be studied to determine if it could be used to modulate the activity of enzymes, or to alter the activity of cellular signaling pathways. Finally, further research could be done to explore its potential applications in drug development, as it could be used as a tool to study the effects of drugs on the body.

Synthesis Methods

2-DMS-5-MBA is synthesized from 5-methoxybenzoic acid and 2-dimethylsulfamoylphenyl. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds by a nucleophilic substitution reaction. The reaction is carried out in an aqueous solution at a temperature of 80°C for a period of two hours. The reaction yields a product with a purity of 95%.

properties

IUPAC Name

2-[2-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-7-5-4-6-13(15)12-9-8-11(22-3)10-14(12)16(18)19/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCUUBFXLBYFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid

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